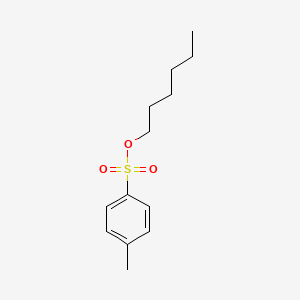

Hexyl 4-methylbenzenesulfonate

説明

Hexyl 4-methylbenzenesulfonate (CAS 3839-35-8), also known as hexyl p-toluenesulfonate, is an organosulfonate ester with the molecular formula C₁₃H₂₀O₃S and a molecular weight of 256.36 g/mol . It is a yellow liquid with a boiling point of 197°C and is commercially available at ≥98.0% purity . Structurally, it consists of a hexyl chain linked via an oxygen atom to a 4-methylbenzenesulfonyl group.

特性

IUPAC Name |

hexyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3S/c1-3-4-5-6-11-16-17(14,15)13-9-7-12(2)8-10-13/h7-10H,3-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQOVYWBHRSGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10277625 | |

| Record name | Hexyl p-Toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3839-35-8 | |

| Record name | 3839-35-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexyl p-Toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: Hexyl 4-methylbenzenesulfonate can be synthesized through the esterification of 4-methylbenzenesulfonic acid with hexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality this compound .

化学反応の分析

Nucleophilic Substitution Reactions

Hexyl 4-methylbenzenesulfonate undergoes S<sub>N</sub>2 reactions where the sulfonate group acts as a leaving group. This reactivity is exploited in alkylation and functionalization processes:

-

Reaction with Amines : In methanol with iodine and potassium carbonate, the compound reacts with sodium p-tolylsulfanolate to form sulfonate esters. Yields exceeding 95% are achieved under optimized conditions .

-

Synthetic Applications : The tosyl group facilitates the introduction of hexyl chains into target molecules, as demonstrated in the synthesis of alkylidenecyclopropanes .

Table 1: Reaction Optimization for Nucleophilic Substitution

| I<sub>2</sub> (mmol) | K<sub>2</sub>CO<sub>3</sub> (mmol) | Time (h) | Yield (%) |

|---|---|---|---|

| 0.10 | 0.50 | 5 | 20 |

| 0.50 | 0.50 | 5 | 98 |

| Data from RSC study on sulfonate ester synthesis . |

Hydrolysis Reactions

The compound hydrolyzes under acidic or basic conditions to yield 4-methylbenzenesulfonic acid and hexanol:

-

Acidic Hydrolysis : In 1.0 M HCl, hydrolysis accelerates with temperature (30–60°C), correlating with increased collision rates between HCl and the sulfonate ester .

-

Basic Hydrolysis : Sodium hydroxide promotes cleavage of the ester bond, forming the corresponding alcohol and sulfonate salt.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack by water or hydroxide ions on the electrophilic sulfur center, followed by departure of the hexanol moiety .

Key Protocols:

-

Pyridine-Catalyzed Tosylation :

Reacting hexanol with 4-methylbenzenesulfonyl chloride in pyridine at 10–20°C for 3 hours yields the product with minimal side reactions . -

Iodine-Mediated Coupling :

Using iodine as an oxidant in methanol achieves near-quantitative yields when paired with potassium carbonate .

Industrial Considerations :

Large-scale production employs continuous reactors and distillation for efficient separation, though specific protocols remain proprietary .

Comparative Reactivity Analysis

Table 2: Hydrolysis Rates in Acidic Media

| Temperature (°C) | Corrosion Rate (mg/cm²·h) | Inhibition Efficiency (%) |

|---|---|---|

| 30 | 0.85 | 72 |

| 60 | 2.45 | 58 |

| Data from corrosion inhibition studies in 1.0 M HCl . |

科学的研究の応用

Hexyl 4-methylbenzenesulfonate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Biological Studies: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.

Industrial Applications: It is used in the production of surfactants, detergents, and other specialty chemicals.

作用機序

The mechanism of action of hexyl 4-methylbenzenesulfonate primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid and alcohol. The sulfonate group can also participate in various substitution reactions, making it a versatile intermediate in organic synthesis .

類似化合物との比較

Research and Industrial Relevance

- This compound : Valued in organic synthesis for its role in SN2 reactions , where it acts as a leaving group. Its industrial-scale availability (up to 500 g) supports bulk applications .

生物活性

Hexyl 4-methylbenzenesulfonate, also known as hexyl p-toluenesulfonate, is an organic compound with the molecular formula . This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug synthesis, and relevant research findings.

Overview of this compound

This compound is primarily used as an intermediate in the synthesis of more complex organic compounds. Its sulfonate group serves as a leaving group in nucleophilic substitution reactions, making it valuable in pharmaceutical applications. The compound is synthesized through the esterification of 4-methylbenzenesulfonic acid with hexanol, typically using a strong acid catalyst under reflux conditions.

The biological activity of this compound is largely attributed to its ability to participate in various chemical reactions:

- Nucleophilic Substitution : The sulfonate group can be replaced by other nucleophiles, facilitating the formation of new compounds.

- Hydrolysis : Under acidic or basic conditions, this compound can hydrolyze to yield 4-methylbenzenesulfonic acid and hexanol.

Anti-Cancer Properties

Preliminary studies indicate that this compound may possess anti-cancer properties. It has been suggested that this compound could be utilized in the development of therapeutic agents for prostate cancer treatment. Its mechanism involves the modification of nucleophiles and participation in enzyme-catalyzed reactions, which are crucial for drug synthesis .

Case Studies

A notable case study explored the use of this compound in synthesizing positional isomers of lapatinib, a drug used in cancer therapy. The study highlighted the compound's role as a reagent for introducing hexyl groups into molecular structures, essential for creating various alicyclic systems used in higher-order carbocyclization and cycloisomerization reactions.

Comparative Analysis

This compound can be compared with other sulfonate esters such as methyl, ethyl, and butyl 4-methylbenzenesulfonates. The longer alkyl chain of hexyl derivatives influences their solubility and reactivity patterns, potentially leading to unique applications in organic synthesis.

| Compound Name | Molecular Formula | Key Applications |

|---|---|---|

| This compound | C13H20O3S | Intermediate for drug synthesis |

| Methyl 4-methylbenzenesulfonate | C8H10O3S | Sulfonating agent |

| Ethyl 4-methylbenzenesulfonate | C9H12O3S | Organic synthesis |

| Butyl 4-methylbenzenesulfonate | C10H14O3S | Intermediate for pharmaceuticals |

Applications in Scientific Research

This compound serves multiple roles in scientific research:

- Organic Synthesis : It is crucial for synthesizing various organic compounds and pharmaceuticals.

- Biological Studies : The compound acts as a model for studying ester hydrolysis and enzyme-catalyzed reactions.

- Industrial Uses : It finds applications in producing surfactants and specialty chemicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。